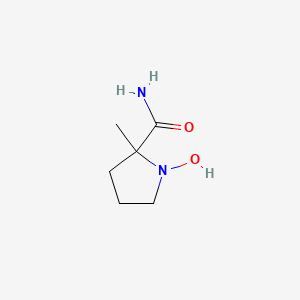
1-Hydroxy-2-methylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-methylpyrrolidine-2-carboxamide is an organic compound belonging to the class of pyrrolidinecarboxamides Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms The compound is characterized by the presence of a hydroxy group and a carboxamide group attached to the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2-methylpyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrrolidine with hydroxylamine under controlled conditions to introduce the hydroxy group. The reaction is typically carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-2-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-methylpyrrolidine-2-carboxamide.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Methylpyrrolidine-2-carboxamide.
Reduction: 2-Methylpyrrolidine-2-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-Hydroxy-2-methylpyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxamide groups play a crucial role in forming hydrogen bonds and other interactions with the target molecules, leading to the desired biological or chemical effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide: This compound also belongs to the class of pyrrolidinecarboxamides and shares similar structural features.
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring structure but differ in the functional groups attached.
Uniqueness: 1-Hydroxy-2-methylpyrrolidine-2-carboxamide is unique due to the presence of both a hydroxy group and a carboxamide group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61857-00-9 |
|---|---|
Formule moléculaire |
C6H12N2O2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
1-hydroxy-2-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-6(5(7)9)3-2-4-8(6)10/h10H,2-4H2,1H3,(H2,7,9) |
Clé InChI |
NQTZKDWRCGJRGW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCN1O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


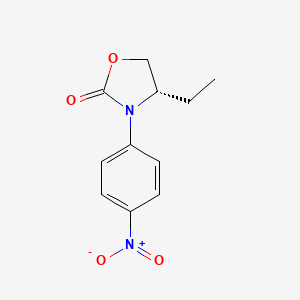
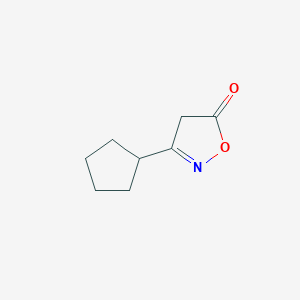
![2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12872871.png)
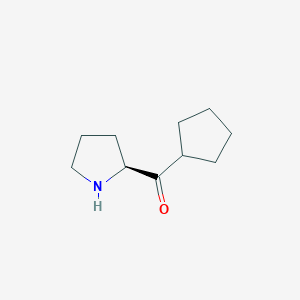
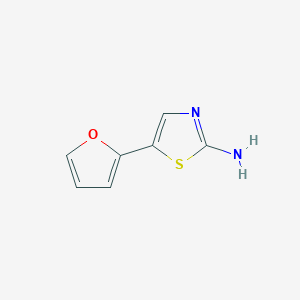
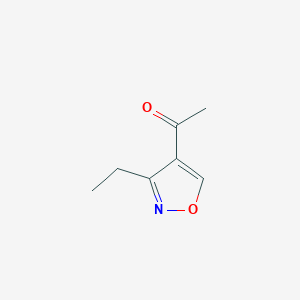
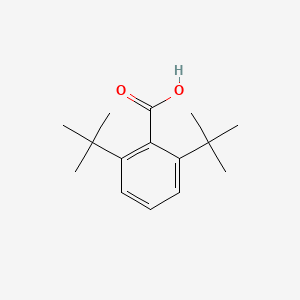
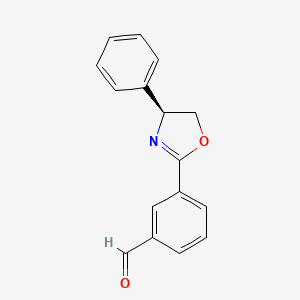
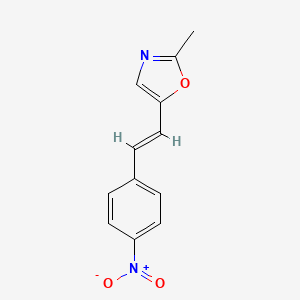
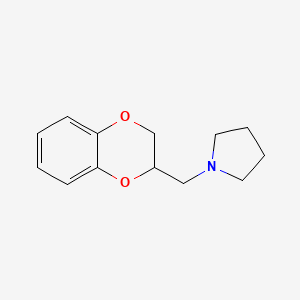
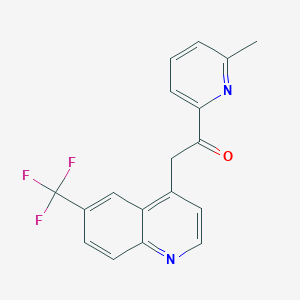

![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)
![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)
